molecular formula C6H11NO2 B12731079 Methacrylic acid dimethylamino ester CAS No. 2511161-60-5

Methacrylic acid dimethylamino ester

Cat. No.: B12731079
CAS No.: 2511161-60-5
M. Wt: 129.16 g/mol
InChI Key: OWMBTIRJFMGPAC-UHFFFAOYSA-N
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Description

Methacrylic acid dimethylamino ester, also known as 2-(dimethylamino)ethyl methacrylate, is a versatile compound widely used in various industrial and scientific applications. This compound is characterized by its reactive amino group and polymerizable vinyl group, making it valuable in the synthesis of polymers and copolymers. It is a colorless liquid with a characteristic odor and is soluble in water and many organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacrylic acid dimethylamino ester can be synthesized through the esterification of methacrylic acid with 2-(dimethylamino)ethanol. This reaction typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Methacrylic acid dimethylamino ester undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Polymerization: Free radical polymerization to form homopolymers and copolymers.

    Substitution: Nucleophilic substitution reactions involving the amino group.

Common Reagents and Conditions:

    Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

Scientific Research Applications

Methacrylic acid dimethylamino ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.

    Biology: Incorporated into hydrogels for controlled drug delivery and tissue engineering.

    Medicine: Utilized in the development of antimicrobial coatings for medical devices.

    Industry: Employed in the production of adhesives, coatings, and lubricants .

Mechanism of Action

The mechanism of action of methacrylic acid dimethylamino ester involves its ability to undergo polymerization and form cross-linked networks. The amino group can interact with various substrates, enhancing the adhesive and thermal properties of the resulting polymers. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes through electrostatic interactions .

Comparison with Similar Compounds

Methacrylic acid dimethylamino ester can be compared with other similar compounds such as:

    2-Hydroxyethyl methacrylate: Used in hydrogels and contact lenses.

    Diethylaminoethyl methacrylate: Known for its antimicrobial properties.

    Methyl methacrylate: Widely used in the production of acrylic glass.

Uniqueness: this compound stands out due to its dual functionality, combining the reactivity of the amino group with the polymerizability of the methacrylate group. This unique combination allows for the synthesis of polymers with tailored properties for specific applications .

Properties

CAS No.

2511161-60-5

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

dimethylamino 2-methylprop-2-enoate

InChI

InChI=1S/C6H11NO2/c1-5(2)6(8)9-7(3)4/h1H2,2-4H3

InChI Key

OWMBTIRJFMGPAC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)ON(C)C

Origin of Product

United States

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